![molecular formula C25H25FN6O4 B2535056 Ethyl 1-(2-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1-oxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate CAS No. 1185080-45-8](/img/structure/B2535056.png)
Ethyl 1-(2-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1-oxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . It’s worth noting that the presence of a piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The reaction was initiated with 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine (1) with 1-(o-tolyl)piperazine or piperidine in the presence of Et3N as a base and xylene as a solvent .Chemical Reactions Analysis
The new compounds synthesized via the method mentioned above were subjected to antiviral and cytotoxicity screening using plaque-reduction assay . Most of the tested compounds exhibited cytotoxicity at concentration 160 μg/ml .Aplicaciones Científicas De Investigación
Pharmacological Research and Drug Development
Pharmacokinetics and Metabolism
Research on compounds structurally related to "Ethyl 1-(2-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1-oxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate" often focuses on understanding their pharmacokinetics and metabolism within the body. Studies have explored the absorption, distribution, metabolism, and excretion (ADME) of similar compounds, highlighting their potential as therapeutic agents. For instance, the metabolism and disposition of potent GABA-A receptor agonists and camptothecin analogs in humans have been thoroughly investigated, revealing extensive metabolization and the pathways involved in excretion (Polsky-Fisher et al., 2006; Atsumi et al., 2001).
Clinical Implications and Toxicology
Clinical Trials and Therapeutic Potential
Compounds with comparable chemical structures have been evaluated in clinical settings for their therapeutic potential, particularly in the treatment of cancer and infectious diseases. Their efficacy, safety profiles, and side effects are meticulously assessed through phase I and phase II trials, contributing to the development of new therapeutic agents (Rowinsky et al., 1994; Negoro et al., 1991).
Toxicological Assessments
Understanding the toxicological profile of compounds similar to "Ethyl 1-(2-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1-oxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate" is crucial for assessing their safety. Research has been conducted to identify potential toxicities, adverse effects, and the mechanisms through which these compounds may exert their effects, which is essential for developing safer pharmacological agents (Scheitza, 1977).
Mechanistic Studies and Molecular Interactions
Understanding Molecular Mechanisms
Studies often focus on elucidating the mechanisms of action of these compounds, which can include interactions with specific cellular receptors, enzymes, or DNA. This research provides insights into how such compounds exert their pharmacological effects and can inform the design of new drugs with improved efficacy and reduced side effects (Moser et al., 1983).
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 1-[2-[2-(2-fluoroanilino)-2-oxoethyl]-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN6O4/c1-2-36-24(34)16-11-13-30(14-12-16)22-23-29-31(15-21(33)27-18-8-4-3-7-17(18)26)25(35)32(23)20-10-6-5-9-19(20)28-22/h3-10,16H,2,11-15H2,1H3,(H,27,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDUVPDDMHOHKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-(2-{[(2-fluorophenyl)carbamoyl]methyl}-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.